4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 132812-72-7
VCID: VC21114324
InChI: InChI=1S/C17H18FNO/c18-13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-2-1-3-5-14(15)16/h7-11H,1-6H2,(H,19,20)
SMILES: C1CCCC2=C(CC1)C(=CC(=O)N2)C3=CC=C(C=C3)F
Molecular Formula: C17H18FNO
Molecular Weight: 271.33 g/mol

4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

CAS No.: 132812-72-7

Cat. No.: VC21114324

Molecular Formula: C17H18FNO

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one - 132812-72-7

Specification

CAS No. 132812-72-7
Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
IUPAC Name 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridin-2-one
Standard InChI InChI=1S/C17H18FNO/c18-13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-2-1-3-5-14(15)16/h7-11H,1-6H2,(H,19,20)
Standard InChI Key NHKNCECTTVQJJR-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C(=CC(=O)N2)C3=CC=C(C=C3)F
Canonical SMILES C1CCCC2=C(CC1)C(=CC(=O)N2)C3=CC=C(C=C3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator